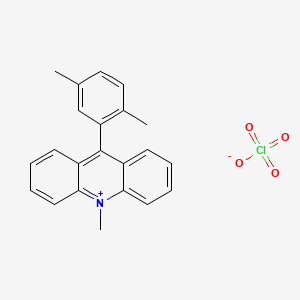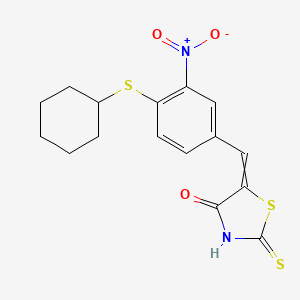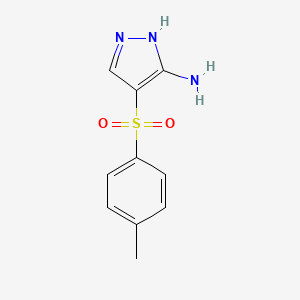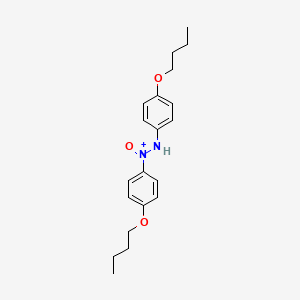
9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorate is a chemical compound with the molecular formula C21H18ClNO4
Preparation Methods
The synthesis of 9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorate typically involves several steps. One common method includes the reaction of 2,5-dimethylphenylamine with 10-methylacridinium chloride in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorate can be compared with other similar compounds, such as:
Acridinium derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Phenyl derivatives: Compounds with a phenyl group may exhibit similar reactivity but differ in their overall structure and applications.
Properties
Molecular Formula |
C22H20ClNO4 |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
9-(2,5-dimethylphenyl)-10-methylacridin-10-ium;perchlorate |
InChI |
InChI=1S/C22H20N.ClHO4/c1-15-12-13-16(2)19(14-15)22-17-8-4-6-10-20(17)23(3)21-11-7-5-9-18(21)22;2-1(3,4)5/h4-14H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YJZRFOQDIUJOMA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12508399.png)
![Cobalt(2+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12508402.png)

![N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B12508414.png)
![N-(3,5-difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12508417.png)


![2,2,2-trifluoro-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12508439.png)

![2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile](/img/structure/B12508456.png)
![1-(5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12508464.png)

![6-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B12508476.png)

